molecular formula C16H19NO4 B8349181 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid ethyl ester

1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid ethyl ester

Cat. No. B8349181
M. Wt: 289.33 g/mol
InChI Key: XXTMIJMXYCDROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05061720

Procedure details

This compound was prepared according to the procedure used to prepare 1,3-dihydro-1,3-dioxo-2H-isoindoleoctanoic acid ethyl ester. Thus, a mixture of 62.3 g (0.265 mole) of 6-bromohexanoic acid ethyl ester (ethyl 6-bromocapronate, 95%, Fluka) and 52.4 g (0.277 mole) of potassium phthalimide (98%, Aldrich) in 200 mL of dimethylformamide gave 67 g (87%) of crude title compound as a viscous oil. A 2.0 g sample of this oil was purified by high-pressure liquid chromatography (Waters Associates Prep LC/System 500A; PrepPak® 500 silica; ethyl acetate-hexanes, 1:10; flow rate 200 mL/min). Fractions containing title compound were combined and the solvents evaporated under reduced pressure to give 1.9 g (95% recovery) of colorless liquid.
[Compound]
Name
1,3-dihydro-1,3-dioxo-2H-isoindoleoctanoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.3 g
Type
reactant
Reaction Step Two
Quantity
52.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]Br)[CH3:2].[C:12]1(=[O:22])[NH:16][C:15](=[O:17])[C:14]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:13]12.[K]>CN(C)C=O>[CH2:1]([O:3][C:4](=[O:11])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][N:16]1[C:12](=[O:22])[C:13]2[C:14](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:15]1=[O:17])[CH3:2] |f:1.2,^1:22|

Inputs

Step One
Name
1,3-dihydro-1,3-dioxo-2H-isoindoleoctanoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
62.3 g
Type
reactant
Smiles
C(C)OC(CCCCCBr)=O
Name
Quantity
52.4 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCCCN1C(C2=CC=CC=C2C1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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